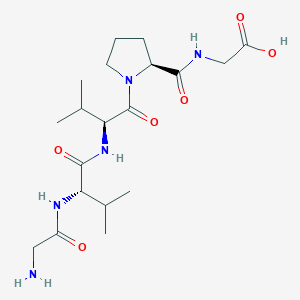

Glycyl-L-valyl-L-valyl-L-prolylglycine

Description

Historical Context and Emergence in Peptide Science Literature

The journey into the world of peptides began in the early 20th century, with Emil Fischer's pioneering work that led to the first synthesis of a dipeptide, glycylglycine, in 1901. ias.ac.in He also introduced the term "peptide" in 1902 to describe these smaller cousins of proteins. ias.ac.in However, the field remained relatively slow to develop until a revolution in synthesis techniques. A monumental leap occurred with Robert Bruce Merrifield's development of solid-phase peptide synthesis (SPPS) in the early 1960s, a method that automated and simplified the process of creating specific amino acid chains. biomatik.comdoi.orgrsc.org This innovation, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, opened the floodgates for the creation of countless custom peptides for research. rsc.organlianpeptide.com

The demand for custom-synthesized peptides has surged as they have become indispensable tools in drug development, diagnostics, and materials science. thelifesciencesmagazine.compharmiweb.com This has led to the emergence of specialized companies that provide researchers with bespoke peptides tailored to their specific needs, enabling a deeper exploration of sequence-structure-function relationships. biomatik.commolecularcloud.org While specific research on Glycyl-L-valyl-L-valyl-L-prolylglycine is not prominent in the literature, its existence in chemical databases points to its synthesis, likely as part of a larger peptide library or for specific, unpublished research inquiries. epa.gov The study of such novel sequences is a direct result of the technological advancements that have made peptide synthesis a routine and accessible scientific endeavor. biomatik.comadvancedchemtech.com

Foundational Principles of Pentapeptide Research as Applied to this compound

The predicted structure and behavior of this compound are governed by the intrinsic properties of its amino acid sequence. A peptide's primary structure—the linear sequence of its amino acids—is the primary determinant of its higher-order folding and function. quora.com The interactions between the side chains of these residues, along with the peptide backbone, dictate its three-dimensional conformation through noncovalent forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov

The specific amino acids in this compound each contribute unique structural characteristics:

Glycine (B1666218) (Gly): As the simplest amino acid with only a hydrogen atom for its side chain, glycine residues provide significant conformational flexibility to a peptide backbone. bsu.edu.az Its presence at both the N- and C-termini of this pentapeptide could allow for a range of structural possibilities for the terminal ends.

L-Proline (Pro): Proline is unique among the 20 common amino acids due to its cyclic side chain, which is bonded to the backbone nitrogen. This rigid structure introduces a "kink" or turn in the peptide chain. nih.govembopress.orgnih.gov Proline is often found at the beginning of β-turns, which are secondary structures that reverse the direction of the polypeptide chain. nih.govnih.gov In the this compound sequence, the proline residue at the fourth position is strategically placed to induce a turn, which could bring the two ends of the peptide into proximity. The peptide bond preceding a proline residue can also adopt a cis conformation more readily than other peptide bonds, further influencing the local structure. frontiersin.org

The combination of the flexible glycine bookends, the hydrophobic valine core, and the proline-induced turn suggests that this compound could adopt a well-defined, compact structure. The Val-Val-Pro sequence, in particular, is a motif that could be explored for its potential to nucleate specific folding patterns. nih.gov

Table 1: Physicochemical Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Side Chain Property | Potential Influence on Peptide Structure |

|---|---|---|---|

| Glycine | Gly, G | Non-polar, aliphatic | Increases backbone flexibility |

| L-Valine | Val, V | Non-polar, aliphatic, hydrophobic | Promotes hydrophobic interactions and self-assembly |

Overarching Research Questions and Academic Significance of this compound Studies

The study of novel peptide sequences like this compound holds significant academic value, even in the absence of a known biological function. Such research allows scientists to probe the fundamental rules of protein folding and self-assembly. nih.gov Synthetic peptides serve as simplified model systems to understand complex biological processes. wisdomlib.orgcreative-enzymes.com

Key research questions that could be addressed by studying this pentapeptide include:

Conformational Dynamics: What is the preferred three-dimensional structure of this peptide in different solvent environments? Does the proline residue consistently induce a β-turn, and how does the Val-Val hydrophobic interaction influence this folding? nih.gov

Self-Assembly Properties: Does the hydrophobic core of the peptide drive self-assembly into larger nanostructures? nih.govnih.gov If so, what is the morphology of these structures (e.g., nanofibers, hydrogels)?

Biomimetic Material Development: Could this peptide or its derivatives be used as a building block for novel biomaterials? Peptides that self-assemble into hydrogels, for instance, have applications in tissue engineering and drug delivery. nih.gov

The academic significance lies in contributing to the broader understanding of how amino acid sequence dictates structure and, ultimately, function. This knowledge is crucial for the development of new peptide-based therapeutics, diagnostics, and advanced materials. creative-enzymes.comyoutube.com The investigation of peptides with no known natural counterpart pushes the boundaries of our understanding of molecular design and engineering. biomatik.com

Table 2: Research Areas and Significance

| Research Area | Significance of Studying this compound |

|---|---|

| Structural Biology | Provides a model system for understanding how specific amino acid motifs (e.g., Val-Val, Pro) dictate peptide folding and conformation. nih.govnih.gov |

| Materials Science | Explores the potential for self-assembly into novel nanomaterials driven by hydrophobic and other non-covalent interactions. nih.gov |

| Drug Discovery | Serves as a scaffold for developing new molecules with specific binding properties by understanding the structure-activity relationship of its components. pharmiweb.com |

| Biomimetic Chemistry | Offers insights into designing artificial peptides that can mimic the structure and function of natural proteins. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

742068-56-0 |

|---|---|

Molecular Formula |

C19H33N5O6 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C19H33N5O6/c1-10(2)15(22-13(25)8-20)18(29)23-16(11(3)4)19(30)24-7-5-6-12(24)17(28)21-9-14(26)27/h10-12,15-16H,5-9,20H2,1-4H3,(H,21,28)(H,22,25)(H,23,29)(H,26,27)/t12-,15-,16-/m0/s1 |

InChI Key |

ICMIAKMAFSYTMK-RCBQFDQVSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Glycyl L Valyl L Valyl L Prolylglycine

Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies for Glycyl-L-valyl-L-valyl-L-prolylglycine

Solid-phase peptide synthesis (SPPS) stands as a cornerstone for the efficient assembly of peptides like this compound. lcms.cz This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The process is characterized by repeated cycles of deprotection, coupling, and washing steps. bachem.com

For the synthesis of this specific pentapeptide, the choice between the two primary SPPS chemistries, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is critical. bachem.com Fmoc chemistry is often preferred due to its use of a base-labile protecting group, which allows for milder deprotection conditions with piperidine, thus preserving acid-sensitive functionalities on the peptide. youtube.com In contrast, Boc chemistry relies on strong acids like trifluoroacetic acid (TFA) for deprotection. youtube.com

The synthesis commences with the attachment of the C-terminal glycine (B1666218) to a suitable resin, such as a Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid. youtube.com Subsequent amino acids are then added sequentially. The presence of proline in the sequence introduces a unique challenge. The secondary amine of proline is less reactive than the primary amines of other amino acids, which can lead to incomplete coupling reactions. biotage.com To circumvent this, strategies such as double coupling the amino acid following proline or increasing the coupling time are often employed to ensure complete incorporation. biotage.com

Furthermore, the presence of two consecutive valine residues can lead to aggregation of the growing peptide chains on the resin, hindering subsequent reactions. sigmaaldrich.com This can be mitigated by using specialized resins like PEG-based resins, which enhance peptide solvation, or by incorporating pseudoproline dipeptides. chempep.comnih.gov Pseudoproline dipeptides are temporary modifications that disrupt the formation of secondary structures that cause aggregation and are reverted to the native sequence upon final cleavage from the resin. sigmaaldrich.com

Microwave-assisted SPPS is an advanced strategy that can significantly accelerate the synthesis by increasing the rate of both coupling and deprotection reactions. nih.gov The use of high temperatures under controlled microwave irradiation can help to overcome steric hindrance and aggregation, leading to higher purity of the crude peptide. nih.gov

Solution-Phase Peptide Synthesis (LPPS) Techniques and Optimization for this compound

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers a classical yet powerful alternative for constructing this compound. neulandlabs.com Unlike SPPS, LPPS involves the synthesis of the peptide entirely in a solvent system, with purification of the intermediate peptide fragments after each coupling step. neulandlabs.com This allows for meticulous quality control throughout the synthesis, often resulting in a purer final product. bachem.com

A common strategy in LPPS is fragment condensation, where smaller peptide fragments are synthesized and purified separately before being joined together to form the final pentapeptide. neulandlabs.com For this compound, this could involve the synthesis of two dipeptide fragments, such as Gly-Val and Val-Pro, and a single amino acid, Glycine, followed by their sequential coupling. This convergent approach can be more efficient for longer or more complex peptides. neulandlabs.com

The choice of protecting groups for the N-terminus and side chains is crucial to prevent unwanted side reactions. youtube.com Orthogonal protecting group strategies, where different classes of protecting groups can be removed under distinct conditions, are essential. For instance, a Boc group (acid-labile) could be used for the N-terminus of one fragment, while a benzyloxycarbonyl (Z) group (hydrogenolysis-labile) protects the N-terminus of another. youtube.com

Optimization of coupling reagents is another key aspect. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) have been traditionally used to facilitate peptide bond formation. acs.org However, to minimize side reactions like racemization, particularly at the proline residue, milder activating agents are often preferred. youtube.com

A significant advantage of LPPS is its scalability, making it suitable for the large-scale production of peptides. aspenapi.com Recent advancements, such as the "Green Continuous LPPS" method, utilize hydrophobic protecting groups to keep the growing peptide in an organic phase while byproducts and excess reagents are removed by aqueous extraction, reducing solvent waste and improving sustainability. aspenapi.com

Chemo-Enzymatic Approaches to this compound and Its Analogues

Chemo-enzymatic peptide synthesis (CEPS) emerges as a highly specific and environmentally friendly strategy for the synthesis of this compound and its analogues. bachem.com This method combines the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymes, which catalyze the formation of peptide bonds. bachem.com

Enzymes such as proteases can be used in reverse, under controlled conditions, to ligate amino acids or peptide fragments. nih.gov For instance, an alkaline protease like subtilisin Carlsberg has been shown to effectively catalyze the formation of a peptide bond involving the secondary amine of proline. nih.gov This enzymatic approach minimizes the risk of racemization, a common side reaction in purely chemical methods, and often eliminates the need for side-chain protecting groups. bachem.com

The synthesis of this compound via a chemo-enzymatic route could involve the chemical synthesis of smaller peptide fragments, which are then enzymatically ligated. For example, the dipeptide Gly-Val could be chemically synthesized and then used as a substrate for an enzyme that specifically recognizes it and catalyzes its ligation to the N-terminus of a chemically synthesized Val-Pro-Gly fragment.

The specificity of the enzymes ensures that the peptide bond is formed at the correct position, leading to a high yield of the desired product with minimal byproducts. bachem.com This approach is particularly advantageous for the synthesis of complex peptides and for the introduction of modifications at specific sites. The use of enzymes in aqueous solutions under mild conditions also aligns with the principles of green chemistry by reducing the reliance on organic solvents. bachem.com

Regioselective Functionalization and Post-Synthetic Modification of this compound

The ability to selectively modify a peptide after its initial synthesis is crucial for tailoring its properties for specific applications. This process, known as post-synthetic modification, can be directed to the N-terminus, C-terminus, or specific amino acid side chains within the this compound sequence.

Site-Specific N-Terminal and C-Terminal Derivatization

The N-terminus and C-terminus of this compound offer prime locations for chemical modification. biosyntan.de

N-Terminal Modifications: The free amino group at the N-terminus (glycine) can be readily derivatized. Common modifications include:

Acetylation: The addition of an acetyl group neutralizes the positive charge of the N-terminus, which can increase the peptide's stability against enzymatic degradation. sigmaaldrich.com

Alkylation and Palmitoylation: Attaching alkyl or palmitoyl (B13399708) chains increases the hydrophobicity of the peptide, which can enhance its cell permeability. biosyntan.desigmaaldrich.com

Fluorescent Labeling: The attachment of fluorophores like Dansyl or Fluorescein allows for the tracking and quantification of the peptide in biological assays. sigmaaldrich.com

Derivatization for Mass Spectrometry: Reagents like phenyl isothiocyanate (PITC) and its analogues can be used to derivatize the N-terminus, which can promote specific fragmentation patterns in tandem mass spectrometry, aiding in peptide sequencing. acs.org Another approach involves derivatization with 4-formyl-benzenesulfonic acid (FBSA), which enhances fragmentation and allows for more accurate sequence determination. dtu.dk

C-Terminal Modifications: The C-terminal carboxyl group (glycine) can also be modified to alter the peptide's properties:

Amidation: Converting the C-terminal carboxylic acid to an amide neutralizes the negative charge and can prevent degradation by certain enzymes. sigmaaldrich.com

Esterification: The formation of methyl or other alkyl esters can also modify the charge and hydrophobicity of the peptide. biosyntan.de

Hydrazide Formation: C-terminal hydrazides can be converted to azides for use in ligation reactions to couple the peptide to other molecules. biosyntan.de

A variety of linkers and labels, such as biotin (B1667282) or polyethylene (B3416737) glycol (PEG), can also be attached to either terminus to facilitate purification, detection, or to improve solubility. biosyntan.de

Selective Side-Chain Modifications within this compound

The side chains of the amino acid residues within this compound provide additional sites for modification, although the non-polar nature of the valine side chains and the cyclic structure of proline present unique challenges.

Valine Side-Chain Modification: Direct modification of the aliphatic side chains of valine is challenging due to their chemical inertness. However, recent advances in C-H activation chemistry have shown promise for the arylation of valine residues within dipeptide substrates, though this is still an emerging area. nih.gov A more common approach would be to replace a valine residue during synthesis with an analogue containing a more reactive functional group.

Proline Side-Chain Modification: The proline ring offers opportunities for modification. A powerful strategy known as "proline editing" involves incorporating a hydroxyproline (B1673980) (Hyp) residue during synthesis. nih.govcapes.gov.br After the peptide is assembled, the hydroxyl group on the Hyp can be selectively and stereospecifically modified through various reactions, including oxidation, reduction, and substitution, to introduce a wide range of functional groups. nih.gov This allows for the creation of a library of proline-modified analogues from a single precursor peptide. capes.gov.br Another approach involves the cyclization of a linear aliphatic side chain at the N-terminus to form a proline skeleton via visible-light-induced C-H functionalization, offering a novel way to introduce modified proline residues. rsc.orgrsc.org

These regioselective modifications are instrumental in developing peptide-based tools for research and potential therapeutic applications.

Methodological Validation of this compound Purity and Structural Integrity

Ensuring the purity and structural integrity of synthetically produced this compound is paramount for reliable experimental outcomes. gencefebio.com A combination of analytical techniques is employed to achieve this validation.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic peptides. jpt.com Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity. lcms.cz The crude peptide product is injected into the HPLC system, and the percentage of the desired peptide is quantified by integrating the area of its corresponding peak in the chromatogram. gencefebio.com Trifluoroacetic acid (TFA) is a common mobile phase additive used to improve peak shape and resolution. lcms.cz Different purity grades can be achieved through preparative HPLC, ranging from crude (>50%) to high purity (>98%) for more sensitive applications. gencefebio.com

Structural Integrity Confirmation:

Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the synthesized peptide. gencefebio.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used to generate charged peptide molecules, whose mass-to-charge ratio is then measured. The observed molecular weight must match the calculated theoretical mass of this compound. Tandem mass spectrometry (MS/MS) can further be used to fragment the peptide and confirm its amino acid sequence. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure of the peptide in solution. acs.orgresearchgate.net One-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to assign the resonances of all the protons in the peptide and to determine through-bond and through-space connectivities, respectively. researchgate.netnih.gov This data allows for the elucidation of the peptide's conformation, including the torsion angles of the peptide backbone. researchgate.netnih.gov

Amino Acid Analysis (AAA): This method verifies the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified, typically by chromatography. This confirms that the correct amino acids are present in the correct ratios.

Chiral Purity Analysis: It is also crucial to confirm the enantiomeric purity of the peptide, as racemization can occur during synthesis. researchgate.net Chiral chromatography methods coupled with mass spectrometry can be used to separate and quantify any D-isomers that may have formed. nih.gov

Through the rigorous application of these analytical methods, the purity, identity, and structural integrity of this compound can be confidently established.

Interactive Data Table: Peptide Synthesis and Analysis Techniques

| Technique | Application | Key Considerations |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise synthesis of the peptide on a solid support. | Choice of Fmoc vs. Boc chemistry, management of proline and valine-related challenges. |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis of the peptide in solution, allowing for intermediate purification. | Fragment condensation strategy, orthogonal protecting groups, scalability. |

| Chemo-Enzymatic Peptide Synthesis (CEPS) | Use of enzymes for regio- and stereoselective peptide bond formation. | High specificity, reduced side reactions, environmentally friendly. |

| N- and C-Terminal Derivatization | Modification of the peptide termini to alter properties. | Acetylation, amidation, fluorescent labeling, attachment of linkers. |

| Side-Chain Modification | Functionalization of specific amino acid side chains. | "Proline editing" via hydroxyproline, challenges with inert valine side chains. |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. | Reversed-phase chromatography, gradient optimization for separation. |

| Mass Spectrometry (MS) | Molecular weight confirmation and sequencing. | ESI or MALDI ionization, tandem MS for fragmentation analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of 3D structure in solution. | 1D and 2D experiments (COSY, NOESY) to determine conformation. |

Conformational Analysis and High Resolution Structural Investigations of Glycyl L Valyl L Valyl L Prolylglycine

Spectroscopic Probing of Glycyl-L-valyl-L-valyl-L-prolylglycine Solution-State Conformations

The solution-state structure of this compound is not static but exists as an ensemble of interconverting conformers. Spectroscopic techniques are invaluable for characterizing this dynamic equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed to gain a detailed conformational picture. A key feature to investigate is the cis-trans isomerization of the Val-Pro peptide bond, a common characteristic of proline-containing peptides that occurs on a timescale slow enough to be observed by NMR. nih.govnih.gov This isomerization would likely result in two distinct sets of NMR signals for the residues adjacent to the proline. nih.gov

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, would be essential for the complete assignment of proton resonances. NOESY experiments, in particular, provide information about through-space proximities between protons, which is crucial for defining the peptide's secondary structure. For instance, the presence of a β-turn, a common secondary structure element in peptides containing proline, could be identified by specific short-distance NOEs between the amide proton of one residue and the alpha proton of the preceding residue. nih.gov In the case of this compound, a type II β-turn involving the Val-Pro-Gly sequence might be expected.

The table below illustrates hypothetical ¹H NMR chemical shift assignments for the all-trans conformer of this compound in an aqueous solution. Actual values can vary based on solvent conditions and temperature.

| Residue | NH | α-CH | β-CH | Other |

| Gly1 | 8.35 | 3.97 | - | - |

| Val2 | 8.15 | 4.21 | 2.15 | γ-CH₃: 0.98, 1.02 |

| Val3 | 8.05 | 4.18 | 2.18 | γ-CH₃: 0.95, 1.00 |

| Pro4 | - | 4.45 | 2.05, 2.35 | γ-CH₂: 1.95, 2.10; δ-CH₂: 3.65, 3.75 |

| Gly5 | 8.25 | 3.95 | - | - |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

A PPII helix, which is a left-handed helix common in proline-rich sequences, typically exhibits a strong negative band around 204 nm and a weak positive band near 228 nm. researchgate.netfrontiersin.org The presence of other residues and potential β-turn formation would modulate this characteristic spectrum. By analyzing the CD spectrum, one can estimate the relative populations of different secondary structural elements within the conformational ensemble of the peptide.

The following table provides a representative CD spectral data for a peptide exhibiting significant PPII helical content.

| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹) |

| 228 | +2,100 |

| 204 | -55,000 |

X-ray Crystallography and Solid-State Structural Determination of this compound

X-ray crystallography provides an atomic-resolution view of a molecule's structure in the solid state. To perform this analysis, the peptide must first be crystallized, which can be a challenging step. Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined.

For this compound, a crystal structure would definitively resolve the conformation of the peptide backbone, including the torsion angles (phi and psi) of each residue and the pucker of the proline ring (Cγ-endo or Cγ-exo). researchgate.netresearchgate.net It would also reveal the cis or trans conformation of the Val-Pro peptide bond in the crystalline form. Furthermore, the analysis would detail any intramolecular hydrogen bonds that stabilize the structure, as well as intermolecular interactions within the crystal lattice. nih.govnih.gov

A hypothetical table of crystallographic data for this compound is presented below.

| Parameter | Value |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 25.8 |

| Resolution (Å) | 1.8 |

| R-factor | 0.19 |

| Proline Ring Pucker | Cγ-exo |

| Val-Pro Peptide Bond | trans |

Advanced Computational Modeling of this compound Conformational Landscape

Computational methods are indispensable for exploring the full range of conformations available to a flexible peptide and for interpreting experimental data.

Molecular Dynamics (MD) Simulations for Dynamic Conformation Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. scispace.com For this compound, an MD simulation would typically start with an initial structure (perhaps derived from a crystal structure or built as an extended chain) placed in a simulated solvent environment. The forces on each atom are calculated using a force field, and Newton's laws of motion are used to predict the subsequent positions and velocities of the atoms over a series of small time steps.

These simulations can provide a detailed picture of the peptide's conformational landscape, including the relative stabilities of different conformers, the pathways of conformational transitions (such as proline cis-trans isomerization), and the dynamics of hydrogen bonding. frontiersin.orgcardiff.ac.uk MD simulations are particularly useful for understanding how the peptide's flexibility and conformational preferences are influenced by its environment. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

While MD simulations using classical force fields are computationally efficient for large systems, they may not accurately describe regions where electronic effects are important, such as during bond-making or bond-breaking, or for accurately modeling the subtle energetics of conformational changes. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods address this by treating a small, critical part of the system with high-level quantum mechanics, while the rest of the system is treated with more computationally efficient molecular mechanics.

For this compound, a QM/MM approach could be used to obtain a more accurate energy profile for the cis-trans isomerization of the proline peptide bond or to investigate the electronic factors influencing the proline ring pucker. nih.gov This method provides a balance between accuracy and computational cost, allowing for a more refined understanding of the peptide's conformational energetics. nih.gov

Conformational Ensemble Generation and Free Energy Calculations

Conformational Ensemble Generation

The process of generating a representative ensemble of conformations for a peptide like this compound typically involves computational methods such as molecular dynamics (MD) simulations. nih.gov MD simulations compute the atomic trajectories of a molecule over time by solving Newton's equations of motion, providing a detailed view of its dynamic behavior. nih.gov These simulations can reveal the accessible conformations and the transitions between them.

The presence of specific amino acids in the this compound sequence significantly influences its conformational flexibility. The glycine (B1666218) residues, with their lack of a side chain, can increase the local flexibility of the peptide backbone. scispace.com Conversely, the proline residue introduces a rigid kink in the peptide chain due to its cyclic side chain, which restricts the phi (φ) dihedral angle. This rigidity can promote the formation of specific secondary structures, such as β-turns. nih.gov The valine residues, with their bulky, hydrophobic side chains, will also impose steric constraints on the accessible conformations. frontiersin.org

To explore the vast conformational space efficiently, enhanced sampling techniques in MD simulations are often employed. Methods like metadynamics can accelerate the exploration of the free energy landscape by adding a history-dependent bias potential, encouraging the system to escape from local energy minima and visit new conformational states. nih.gov

Free Energy Calculations

Once a conformational ensemble has been generated, free energy calculations are performed to determine the relative stabilities of the different conformations. nih.gov The free energy landscape provides a map of the stable and metastable conformational states and the energy barriers between them. nih.gov Lower free energy corresponds to more stable and thus more populated conformations under thermodynamic equilibrium.

Various methods can be used to calculate the binding free energy, which is crucial for understanding molecular interactions. nih.gov Although not directly applicable to the isolated peptide, these methods illustrate the principles of free energy calculations. For instance, thermodynamic integration and free energy perturbation are rigorous methods used to compute free energy differences between states.

The analysis of the free energy landscape of a peptide like this compound would likely reveal several distinct conformational families. These could include extended structures, various types of turns (particularly involving the proline residue), and more compact, folded conformations. The relative populations of these states would be determined by their free energies.

Illustrative Research Findings

While direct data for this compound is unavailable, studies on other peptides provide insights into what such an analysis might reveal. For example, NMR studies on the polypentapeptide poly(VPGVG) have demonstrated the presence of a repeating type II Pro-Gly β-turn. nih.gov Molecular dynamics simulations on Asn-Gly-containing heptapeptides have shown a significant structural diversity, with a notable presence of β-turn motifs. nih.gov These findings highlight the importance of specific amino acid sequences in dictating conformational preferences.

The following table illustrates the type of data that could be generated from a conformational analysis of this compound, including the characterization of different conformational clusters, their relative populations, and key structural parameters.

Table 1: Hypothetical Conformational Ensemble Data for this compound

| Cluster ID | Population (%) | Average Radius of Gyration (Å) | Dominant Secondary Structure | Key Hydrogen Bonds | Relative Free Energy (kcal/mol) |

| 1 | 45 | 5.2 | β-turn (Val-Pro) | Gly1(O) - Val4(H) | 0.00 |

| 2 | 25 | 6.8 | Extended | None | +1.2 |

| 3 | 15 | 4.9 | Folded | Val2(O) - Gly5(H) | +2.5 |

| 4 | 10 | 6.1 | Random Coil | None | +3.1 |

| 5 | 5 | 5.5 | Other Turn Types | Various | +4.0 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Molecular Recognition and Intermolecular Interactions of Glycyl L Valyl L Valyl L Prolylglycine

Peptide-Protein Binding Mechanisms and Specificity of Glycyl-L-valyl-L-valyl-L-prolylglycine

The interaction of peptides with proteins is fundamental to many biological processes, including signal transduction and enzyme regulation. The binding is governed by a combination of factors including shape complementarity, hydrogen bonding, and hydrophobic interactions.

Ligand-Receptor Interaction Profiling

The specificity of a peptide for a protein receptor is determined by the precise fit of the peptide into the receptor's binding pocket. For this compound, the two adjacent valine residues create a significant hydrophobic region, suggesting a potential affinity for receptors with hydrophobic pockets. The Pro-Gly sequence is known to induce a β-turn, a common secondary structure motif in peptides that can facilitate a compact conformation for receptor binding. rsc.orgnih.gov The flexibility of the N-terminal glycine (B1666218) and the C-terminal glycine may allow the peptide to adopt various conformations to fit into different binding sites.

Molecular docking studies on peptides containing Pro-Gly or related sequences have been used to identify potential protein targets, such as the P2Y12 receptor, by predicting the binding affinity and interaction sites. mdpi.com Similar computational approaches could be employed to screen for potential receptors for this compound.

Enzyme Active Site Recognition and Allosteric Modulation

Peptides can act as substrates, inhibitors, or allosteric modulators of enzymes. The recognition of a peptide by an enzyme's active site is highly specific. The sequence of this compound, with its hydrophobic valine residues, suggests it could be a substrate for proteases that recognize and cleave after hydrophobic amino acids.

Furthermore, peptides can bind to allosteric sites on an enzyme, which are distinct from the active site, and modulate the enzyme's activity. This modulation can be either positive (activation) or negative (inhibition). The Pro-Gly motif, in particular, is a known recognition site for certain enzymes. rsc.orgnih.gov For example, the β-turn structure induced by the Pro-Gly sequence is a key recognition element for the enzymatic hydroxylation of pro-collagen. rsc.orgnih.gov While not a collagen sequence, the presence of this motif in this compound suggests it could potentially interact with enzymes that recognize such structures.

This compound Interactions with Nucleic Acids

The interaction of peptides with nucleic acids (DNA and RNA) is crucial for the regulation of gene expression. These interactions are often mediated by electrostatic forces between positively charged amino acid residues and the negatively charged phosphate (B84403) backbone of nucleic acids.

Given that this compound is a neutral peptide at physiological pH, a strong, direct interaction with the nucleic acid backbone is unlikely. wikipedia.org However, interactions can still occur through other mechanisms. For instance, peptide nucleic acids (PNAs), which have a neutral backbone, can bind to DNA and RNA with high specificity through Watson-Crick base pairing. nih.govnih.govyoutube.com While this compound is not a PNA, this illustrates that a lack of charge does not entirely preclude nucleic acid interaction.

Interactions between amino acid side chains and the nucleobases or ribose sugar can also contribute to binding. oup.com However, for a short, neutral peptide like this compound, any such interactions are likely to be weak and non-specific in the absence of a larger protein complex to facilitate binding.

Mechanistic Studies of this compound Interaction with Biological Membranes

The interaction of peptides with biological membranes can lead to a variety of outcomes, including membrane disruption, pore formation, or translocation across the membrane. These interactions are largely governed by the peptide's amino acid composition and structure.

The hydrophobic valine residues in this compound are expected to play a significant role in its interaction with the lipid bilayer. nih.govacs.org Hydrophobic peptides can adsorb onto the membrane surface and may insert into the hydrophobic core of the bilayer. nih.gov Monte Carlo simulations of hydrophobic peptides have shown that they can first adsorb onto the membrane surface and then adopt an ordered helical structure. nih.gov

The interaction of peptides with membranes is a complex process that can be influenced by the specific lipid composition of the membrane. mdpi.comnih.gov For instance, the presence of anionic lipids can facilitate the binding of cationic peptides through electrostatic interactions. acs.org While this compound is neutral, specific interactions between its amino acid residues and lipid headgroups could still occur. acs.orgrsc.org The proline residue may induce a turn or kink in the peptide structure, influencing how it orients itself with respect to the membrane surface. rsc.orgrsc.org

Supramolecular Assembly and Self-Aggregation Properties of this compound

Peptides can self-assemble into a variety of supramolecular structures, such as fibrils, nanotubes, and hydrogels. This process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Biophysical Methods for Characterizing this compound Binding Kinetics and Thermodynamics

A variety of biophysical techniques can be employed to study the binding of peptides to their targets and to characterize the kinetics and thermodynamics of these interactions.

| Biophysical Method | Information Obtained | Relevance for this compound |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of binding. nih.govresearchgate.netacs.org | Can be used to characterize the thermodynamics of the peptide binding to proteins, nucleic acids, or lipid vesicles. cam.ac.uknih.gov |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (association and dissociation rate constants, ka and kd) and binding affinity (Kd). nih.govnih.govescholarship.org | Useful for studying the interaction of the peptide with immobilized proteins or lipid bilayers. acs.orgcore.ac.uk |

| Circular Dichroism (CD) Spectroscopy | Information about the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil) and conformational changes upon binding. americanpeptidesociety.orgcreative-proteomics.com | Can reveal if the peptide adopts a specific conformation when it interacts with its target, such as a protein or a lipid membrane. nih.govrsc.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution three-dimensional structure of the peptide and its complex with a binding partner. It can also provide information on dynamics and binding interfaces. nih.govnih.govbenthamdirect.com | Can be used to determine the solution structure of the peptide and to map the binding site on a protein or its orientation in a lipid micelle. researchgate.netresearchgate.net |

These methods provide complementary information that can be used to build a comprehensive picture of the molecular recognition and intermolecular interactions of this compound.

Mechanistic Biological Studies and Functional Roles of Glycyl L Valyl L Valyl L Prolylglycine

Elucidation of Cellular Signaling Pathway Modulation by Glycyl-L-valyl-L-valyl-L-prolylglycine

There is no available research that specifically investigates the modulation of any cellular signaling pathways by the isolated pentapeptide this compound.

Transcriptional and Translational Regulatory Effects of this compound

Information regarding the effects of this compound on gene transcription or protein translation is not present in the current scientific literature.

Enzymatic Activity Regulation and Pathway Perturbation by this compound

There are no documented studies on the ability of this compound to regulate enzymatic activity or perturb metabolic or signaling pathways.

Immunological Modulation at the Molecular and Cellular Level by this compound

The role of this compound in modulating the immune system at either the molecular or cellular level has not been a subject of published research.

Investigation of this compound Role in Specific Neurobiological Processes

There is no available data from investigations into the specific roles of this compound in any neurobiological processes.

Structure Activity Relationship Sar and Rational Design of Glycyl L Valyl L Valyl L Prolylglycine Analogues

Systematic Alanine (B10760859) Scanning and Amino Acid Substitution Studies of Glycyl-L-valyl-L-valyl-L-prolylglycine

A foundational technique in SAR studies is alanine scanning. This method involves sequentially replacing each amino acid residue of the parent peptide with alanine and assessing the impact on biological activity. Alanine is chosen because its small, non-polar side chain removes the specific functionality of the original residue without introducing significant steric or electronic perturbations, thus revealing the importance of the original side chain.

For this compound, this would involve synthesizing a series of analogues where each position is, in turn, occupied by an alanine residue. The resulting data would indicate which residues are critical for activity ("hot spots") and which can be modified without significant loss of function. Further amino acid substitutions at key positions with residues of varying size, polarity, and charge would provide a more detailed understanding of the structural requirements for activity.

Hypothetical Alanine Scanning Data for this compound:

| Analogue | Sequence | Relative Activity (%) | Implication |

| Parent Peptide | Gly-Val-Val-Pro-Gly | 100 | Baseline activity |

| Ala-1 | Ala -Val-Val-Pro-Gly | 95 | Glycine (B1666218) at position 1 is not critical for activity. |

| Ala-2 | Gly-Ala -Val-Pro-Gly | 20 | Valine at position 2 is important for activity. |

| Ala-3 | Gly-Val-Ala -Pro-Gly | 15 | Valine at position 3 is critical for activity. |

| Ala-4 | Gly-Val-Val-Ala -Gly | 80 | Proline at position 4 contributes to activity but may not be essential. |

| Ala-5 | Gly-Val-Val-Pro-Ala | 90 | Glycine at position 5 is not critical for activity. |

De Novo Design and Optimization of this compound-Based Peptidomimetics

While peptides can be potent biological modulators, they often suffer from poor metabolic stability and oral bioavailability. Peptidomimetics are designed to mimic the essential structural features of a peptide while having improved drug-like properties. De novo design of peptidomimetics based on this compound would involve computational methods to design novel scaffolds that present the key pharmacophoric elements in the correct spatial orientation.

This process could involve replacing the peptide backbone with more stable chemical moieties or introducing non-natural amino acids to confer resistance to enzymatic degradation. The goal is to create molecules that retain or enhance the biological activity of the parent peptide while possessing a more favorable pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR study would involve generating a dataset of analogues with their corresponding biological activities.

Various molecular descriptors, such as physicochemical properties (e.g., hydrophobicity, electronic properties) and structural features, would be calculated for each analogue. Statistical methods would then be used to build a predictive model that can estimate the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and testing.

Example of a Hypothetical QSAR Data Table for this compound Analogues:

| Analogue | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Observed Activity (IC50, nM) | Predicted Activity (IC50, nM) |

| 1 | 1.5 | 0.1 | -1.2 | 50 | 55 |

| 2 | 2.1 | -0.2 | -1.8 | 35 | 32 |

| 3 | 0.8 | 0.3 | -0.9 | 80 | 85 |

| 4 | 2.5 | -0.4 | -2.1 | 20 | 22 |

Pharmacophore Mapping and Ligand-Based Virtual Screening for this compound Bioisosteres

In the absence of a known receptor structure, a pharmacophore model can be developed based on the structures of active ligands. For this compound, a pharmacophore map would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, charged groups) required for biological activity.

This pharmacophore model can then be used as a query in a virtual screen of large chemical databases to identify novel, structurally diverse compounds (bioisosteres) that match the pharmacophoric features. These hits can then be synthesized and tested, potentially leading to the discovery of new chemical classes of compounds with the desired biological activity.

Advanced Methodologies and Innovative Research Paradigms for Glycyl L Valyl L Valyl L Prolylglycine

Proteomic and Peptidomic Profiling Techniques for Glycyl-L-valyl-L-valyl-L-prolylglycine Identification

The definitive identification of this compound in biological samples is primarily accomplished through mass spectrometry (MS)-based proteomic and peptidomic workflows. cuni.cz These approaches allow for the large-scale analysis of proteins and peptides, providing the sensitivity and specificity required to detect a single peptide sequence within a complex proteome.

A common strategy is the "bottom-up" proteomics approach. In this method, proteins from a sample are first enzymatically digested, typically with trypsin, to generate a multitude of smaller peptides. cuni.cz This peptide mixture is then separated, often by liquid chromatography (LC), before being introduced into a mass spectrometer. The instrument measures the mass-to-charge (m/z) ratio of the intact peptides (MS1 scan). Selected peptides are then fragmented inside the spectrometer, and the m/z of the resulting fragment ions is measured (MS/MS scan). cuni.cz

The fragmentation pattern of a peptide is highly specific to its amino acid sequence. For this compound, fragmentation would typically occur along the peptide backbone, generating a series of b- and y-ions. By matching the experimentally observed fragment ion masses to a theoretical fragmentation pattern derived from the GVVPG sequence, its presence can be unambiguously confirmed. nih.govbroadinstitute.org High-resolution accurate mass (HRAM) instruments, such as Orbitrap mass spectrometers, are particularly powerful for this purpose, as they can determine the elemental composition of ions, further increasing confidence in peptide identification. mdpi.com

Below is an illustrative table of the theoretical monoisotopic masses of the primary fragment ions that would be used to identify this compound.

| Ion Type | Sequence | Theoretical m/z | Ion Type | Sequence | Theoretical m/z |

| b1 | G | 58.029 | y1 | G | 76.039 |

| b2 | GV | 157.097 | y2 | PG | 173.092 |

| b3 | GVV | 256.166 | y3 | VPG | 272.161 |

| b4 | GVVP | 353.219 | y4 | VVPG | 371.229 |

| - | - | - | y5 | GVVPG | 468.282 |

This table represents a simplified set of expected fragment ions for GVVPG. Actual mass spectra may show additional ion types (e.g., a-ions, internal fragments) and neutral losses.

High-Throughput Screening (HTS) Methodologies for this compound Ligand Discovery

High-Throughput Screening (HTS) provides a powerful platform for discovering molecules, or ligands, that bind to a specific target. While often used to screen for small molecules that bind to a protein, HTS can also be adapted to identify proteins that interact with a specific peptide like this compound. This process is crucial for elucidating the peptide's biological function and identifying its potential receptors or binding partners.

In a typical HTS campaign to find ligands for GVVPG, the peptide itself would be used as a "bait" to screen large libraries of potential binding partners. These libraries can range from collections of small molecules to vast libraries of proteins or other peptides. tangobio.comnih.gov For example, a library of 92,918 peptides was used to screen for activators of G-protein-coupled receptors (GPCRs). nih.gov The screening process is automated, allowing for millions of compounds to be tested rapidly. nih.gov

A key component of HTS is the detection method used to identify a "hit"—an interaction between the bait and a library compound. This often involves labeling the GVVPG peptide with a fluorescent or radioactive tag. When a library compound binds to the labeled peptide, a detectable signal is generated. Various technologies, such as fluorescence-activated cell sorting (FACS), can be used to screen bead-based libraries at extremely high speeds. nih.gov High-throughput virtual screening (HTVS) has also emerged as a critical strategy, using computational power to screen vast virtual libraries of molecules for binding affinity before laboratory testing. scienceopen.com

The table below outlines the core components of a hypothetical HTS campaign for GVVPG ligand discovery.

| Component | Description | Example |

| Target | The molecule of interest used as the "bait". | Biotinylated this compound |

| Library | A large collection of diverse molecules to be screened. | A library of 10,000 human recombinant proteins. |

| Assay Format | The physical setup for the screening experiment. | 384-well microplates coated with streptavidin to immobilize the biotinylated peptide. |

| Detection System | The method used to measure a binding event. | An antibody against the library proteins, conjugated to an enzyme that produces a colorimetric signal. |

| Hit Criteria | The threshold for a positive result. | A signal intensity greater than three standard deviations above the mean of negative controls. |

Nanotechnology Applications in this compound Sensing and Analysis

Nanotechnology offers innovative tools for the highly sensitive and specific detection of biomolecules, including peptides like this compound. Nanosensors, which are sensing devices with at least one dimension smaller than 100 nm, leverage the unique electrical, optical, and mechanical properties of nanomaterials to detect molecular interactions. encyclopedia.pub

Several types of nanomaterials, such as gold nanoparticles (GNPs), carbon nanotubes, and quantum dots, can be functionalized to act as sensors. nih.govmdpi.com For the detection of GVVPG, a common approach would be to attach a specific recognition element, such as an antibody or a custom-designed binding peptide that selectively binds to GVVPG, to the surface of a nanomaterial. encyclopedia.pubnih.gov

One prominent technique is Localized Surface Plasmon Resonance (LSPR), which utilizes the optical properties of metallic nanoparticles, typically gold or silver. semanticscholar.org When a peptide like GVVPG binds to a recognition molecule on the surface of these nanoparticles, it alters the local refractive index, causing a measurable shift in the nanoparticle's peak absorbance wavelength. semanticscholar.org This technique can be highly sensitive, with the potential to reach femtomolar detection limits. mdpi.com Peptide-based fluorescence biosensors are another approach, where the interaction between a fluorescently labeled probe and the target peptide causes a change in fluorescence intensity. nih.gov

The following table compares different nanotechnology-based sensing platforms applicable to GVVPG detection.

| Nanosensor Platform | Principle of Detection | Potential Advantages |

| Gold Nanoparticle (GNP) LSPR | Change in local refractive index upon binding causes a shift in the plasmon resonance peak. semanticscholar.org | High sensitivity, real-time and label-free detection. |

| Carbon Nanotube (CNT) Biosensor | Binding of the peptide to the CNT surface alters its electrical conductivity. mdpi.com | Excellent electrical properties, high surface area for immobilization. |

| Quantum Dot (QD) FRET Sensor | Binding event brings a fluorescent quencher and a QD into proximity, changing the QD's fluorescence (Förster Resonance Energy Transfer). | High photostability, tunable optical properties. |

| Molecularly Imprinted Polymers (MIPs) | A synthetic polymer is created with nano-sized cavities that are sterically and chemically complementary to the target peptide. | High stability, low cost, reusability. encyclopedia.pub |

Bioinformatic and Chemoinformatic Platforms for this compound Data Analysis and Prediction

Bioinformatic and chemoinformatic platforms are indispensable for analyzing, interpreting, and predicting the properties and interactions of peptides like this compound. These computational tools integrate chemical, biological, and structural data to facilitate research in a cost-effective and time-efficient manner. unibe.chosdd.net

Chemoinformatic databases such as PubChem, ChEMBL, and DrugBank are foundational resources. osdd.netebi.ac.ukbiosino.org They serve as curated repositories for information on chemical structures, bioactivities, and drug-like properties. ebi.ac.uknih.gov Researchers can query these databases to find existing data on GVVPG or peptides with similar sequences, potentially uncovering known biological activities or physical properties.

For predictive analysis, a variety of software tools are available. Peptide-specific analysis packages like PepFun can calculate a wide range of physicochemical properties from the peptide sequence and model its structure and interactions with protein targets. mdpi.com Other toolsets, such as the Peptide Design and Analysis Under Galaxy (PDAUG) package, offer integrated graphical user interface-based tools for generating peptide libraries, calculating descriptors, and building machine learning models to predict peptide functions without requiring programming expertise. nih.govbiorxiv.org Furthermore, molecular docking software can be used to perform virtual screening, predicting how GVVPG might bind to the three-dimensional structure of a target protein, which is a key step in ligand discovery and peptide design. nih.gov

The table below lists several key bioinformatic and chemoinformatic resources and their applicability to the study of this compound.

| Platform/Tool | Category | Application for this compound |

| PubChem | Chemical Database | Retrieve chemical structure, identifiers, and physical properties. biosino.org |

| ChEMBL | Bioactivity Database | Search for curated bioactivity data against various biological targets. ebi.ac.uknih.gov |

| PepFun | Analysis Software | Calculate physicochemical properties, predict secondary structure, and analyze interactions with proteins. mdpi.com |

| PDAUG (Galaxy) | Analysis Platform | Generate sequence variants, calculate molecular descriptors, and build predictive models for biological activity. nih.govbiorxiv.org |

| AutoDock Vina | Molecular Docking | Predict the binding mode and affinity of GVVPG to a protein receptor in a virtual screening context. scienceopen.com |

Future Research Trajectories for this compound: A Roadmap for Scientific Inquiry

The pentapeptide this compound, with its specific sequence of amino acids, represents a largely unexplored molecule in the vast landscape of peptide research. While its explicit biological functions and therapeutic potential remain to be fully elucidated, the future of research surrounding this compound is poised for significant advancements. This article outlines prospective research avenues, focusing on the integration of systems biology, target identification, development as a research tool, and the application of computational modeling to unlock its functional capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.